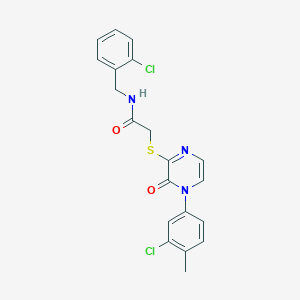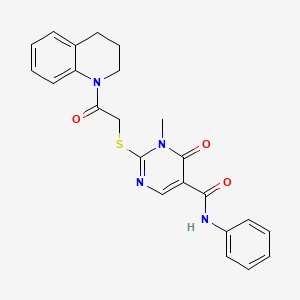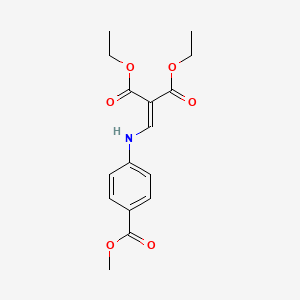![molecular formula C17H20N2 B2662614 2-(1-Adamantyl)imidazo[1,2-a]pyridine CAS No. 159324-72-8](/img/structure/B2662614.png)
2-(1-Adamantyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .科学的研究の応用
Anticancer Agents
2-(1-Adamantyl)imidazo[1,2-a]pyridine: has shown significant potential as a scaffold for developing covalent inhibitors targeting cancer cells. Researchers have synthesized derivatives that act as potent inhibitors for specific cancer mutations, such as KRAS G12C . These compounds have demonstrated efficacy in preclinical models, suggesting their potential as lead compounds for treating intractable cancers.
Antituberculosis Agents
This compound class has been explored for its activity against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . The imidazo[1,2-a]pyridine scaffold has been recognized for its broad-spectrum antimicrobial properties, making it a promising candidate in the ongoing search for new TB treatments.
Antiviral Agents
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. These compounds have shown activity against various viruses, including those responsible for significant human diseases. Their ability to inhibit viral replication makes them valuable in the development of new antiviral therapies .
Antimicrobial Agents
Beyond TB, 2-(1-Adamantyl)imidazo[1,2-a]pyridine derivatives have been studied for their broader antimicrobial activities. They have shown effectiveness against a range of bacterial and fungal pathogens, highlighting their potential as new antimicrobial agents in the fight against resistant infections .
Optoelectronic Devices
In materials science, imidazo[1,2-a]pyridine derivatives have been utilized in the development of optoelectronic devices. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices . These compounds contribute to advancements in technology by improving the efficiency and performance of these devices.
Sensors and Imaging
The luminescent properties of imidazo[1,2-a]pyridine derivatives have been harnessed in the development of sensors and imaging agents. These compounds can be used in confocal microscopy and other imaging techniques to detect and visualize biological processes at the molecular level . Their high sensitivity and specificity make them valuable tools in biomedical research.
Each of these applications demonstrates the versatility and potential of 2-(1-Adamantyl)imidazo[1,2-a]pyridine in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents
将来の方向性
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthesis strategies and the exploration of their potential applications in medicinal chemistry and material science are expected to be the future directions .
特性
IUPAC Name |
2-(1-adamantyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-4-19-11-15(18-16(19)3-1)17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,11-14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHAIQRWKAVTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)




![N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2662550.png)
![N-[2-(4-Fluorophenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2662551.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2662553.png)
![(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid](/img/structure/B2662554.png)